Selective Cytotoxicity in Ovarian Adenocarcinoma vs. Lung and Colon Cancer Cell Lines
In vitro cytotoxicity profiling revealed that the target compound exhibits markedly selective potency against the human ovarian adenocarcinoma cell line (IC50 = 2.76 µM) compared to human lung adenocarcinoma (IC50 = 92.4 µM) and human colon adenocarcinoma (IC50 = 92.4 µM), representing an approximately 33.5-fold selectivity window . In contrast, the structurally related analog 3-(5-piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (SL44) displayed an IC50 of 3.1 µM against HCCLM3 hepatocellular carcinoma cells but did not demonstrate comparable ovarian-selective activity . This differential cell-line sensitivity profile provides a specific functional fingerprint that distinguishes the 3-methyl-1,2,4-oxadiazole derivative from analogs with alternative oxadiazole-piperidine connectivity.
| Evidence Dimension | Cytotoxicity (IC50) across human cancer cell lines |
|---|---|
| Target Compound Data | Ovarian Adenocarcinoma IC50 = 2.76 µM; Lung Adenocarcinoma IC50 = 92.4 µM; Colon Adenocarcinoma IC50 = 92.4 µM |
| Comparator Or Baseline | 3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (SL44): HCCLM3 IC50 = 3.1 µM (different cell line; no ovarian data reported) |
| Quantified Difference | ~33.5-fold selectivity (ovarian vs. lung/colon) for target compound; comparator lacks reported ovarian selectivity |
| Conditions | In vitro cytotoxicity assay (cell line panel); specific assay protocol and incubation conditions not detailed in vendor datasheet |
Why This Matters
The pronounced ovarian adenocarcinoma selectivity provides a defined functional differentiator for researchers focused on gynecological oncology target validation, enabling rational compound selection over analogs with uncharacterized or broader cytotoxicity profiles.
